molecular formula C25H46N2O2Sn B13506235 tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate

tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate

Cat. No.: B13506235
M. Wt: 525.4 g/mol
InChI Key: ABOQAZYKOSKQOG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate protecting group, an aminomethylphenyl moiety, and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the stannylation process .

Chemical Reactions Analysis

tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The stannyl group can participate in organometallic reactions, facilitating the formation of new bonds and the modification of molecular structures .

Comparison with Similar Compounds

tert-Butyl (2-(aminomethyl)phenyl)((tributylstannyl)methyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (2-aminoethyl)[(tributylstannyl)methyl]carbamate
  • tert-Butyl (2-(aminopropyl)[(tributylstannyl)methyl]carbamate

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amine group. The unique combination of the tert-butyl carbamate and tributylstannyl groups in this compound provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C25H46N2O2Sn

Molecular Weight

525.4 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)phenyl]-N-(tributylstannylmethyl)carbamate

InChI

InChI=1S/C13H19N2O2.3C4H9.Sn/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14;3*1-3-4-2;/h5-8H,4,9,14H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

ABOQAZYKOSKQOG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN(C1=CC=CC=C1CN)C(=O)OC(C)(C)C

Origin of Product

United States

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